Isoform Selectivity: I942 Activates EPAC1 with No Detectable EPAC2 Agonism
In head-to-head in vitro guanine nucleotide exchange factor (GEF) assays conducted in the absence of cAMP, I942 activates EPAC1 with an AC50 of approximately 50 μM but exhibits no detectable agonist activity toward EPAC2 (AC50 reported as N/A), establishing a clear functional selectivity window [1]. In contrast, the structurally related screening hit I178 shows AC50 values of approximately 200 μM for EPAC1 and N/A for EPAC2, demonstrating that I942 is approximately 4-fold more potent as an EPAC1 partial agonist than I178 [1]. This isoform selectivity contrasts sharply with non-selective tools such as the EPAC antagonist ESI-09, which inhibits both EPAC1 (IC50 ≈ 3.2 μM) and EPAC2 (IC50 ≈ 1.4 μM) with comparable potency, offering no isoform discrimination [2].
| Evidence Dimension | EPAC1 vs. EPAC2 GEF Activation Potency (AC50) |
|---|---|
| Target Compound Data | EPAC1 AC50 ≈ 50 μM; EPAC2 AC50 = N/A (no detectable activation) |
| Comparator Or Baseline | I178: EPAC1 AC50 ≈ 200 μM; EPAC2 AC50 = N/A. ESI-09: EPAC1 IC50 ≈ 3.2 μM; EPAC2 IC50 ≈ 1.4 μM |
| Quantified Difference | I942 is ~4-fold more potent than I178 for EPAC1 activation; I942 shows complete EPAC2 selectivity whereas ESI-09 is non-selective |
| Conditions | In vitro GEF activity assay (Rap1-GEF activity) in the absence of cAMP |
Why This Matters
EPAC1 selectivity is essential for attributing observed phenotypic effects specifically to EPAC1 rather than EPAC2 or PKA, and the 4-fold potency advantage over I178 makes I942 the more practical tool for cellular studies.
- [1] Parnell E, McElroy SP, Wiejak J, Baillie GL, Porter A, Adams DR, Rehmann H, Smith BO, Yarwood SJ. Identification of a novel, small molecule partial agonist for the cyclic AMP sensor, EPAC1. Sci Rep. 2017;7(1):294. doi:10.1038/s41598-017-00455-7. View Source
- [2] Almahariq M, Tsalkova T, Mei FC, Chen H, Zhou J, Sastry SK, Schwede F, Cheng X. A novel EPAC-specific inhibitor suppresses pancreatic cancer cell migration and invasion. Mol Pharmacol. 2013;83(1):122-128. doi:10.1124/mol.112.080689. View Source
